N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide
Description
N-(4-Ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazine ring substituted with a hydroxy and methyl group at positions 5 and 6, respectively. The compound’s structure includes a thioether linkage connecting the triazine moiety to the acetamide backbone, with a 4-ethoxyphenyl group as the N-substituent.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-21-11-6-4-10(5-7-11)15-12(19)8-22-14-16-13(20)9(2)17-18-14/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTQVZHOOQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a substitution reaction, where an ethoxyphenyl halide reacts with the triazine intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the triazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Aryl Groups
The 4-ethoxyphenyl group in the target compound distinguishes it from analogs with alternative aryl substituents:
- N-(4-Methoxyphenyl) derivatives (e.g., compounds 38–40 in ) share similar electron-donating properties but differ in steric bulk, which may influence pharmacokinetics .
- Bromophenyl-substituted pyridazinones () demonstrate that halogenated aryl groups enhance ligand specificity for formyl peptide receptors (FPR1/FPR2), suggesting that ethoxy substitution might trade potency for improved solubility .
Heterocyclic Core Modifications
- 1,2,4-Triazine vs. 1,2,4-Triazole : The 1,2,4-triazine core in the target compound offers distinct electronic properties compared to triazole-based analogs (e.g., ). Triazoles often exhibit stronger hydrogen-bonding capacity, which may enhance interactions with biological targets .
- Thiazolidinone Derivatives (): Compounds like 3c-I/3c-A () exist as tautomeric mixtures due to thiazolidinone rings, a feature absent in the rigid triazine system. This tautomerism could influence bioavailability or metabolic pathways .
Pharmacological Activity
- Anticancer Activity : Methoxyphenyl-quinazoline sulfonyl acetamides () show IC50 values <10 μM against HCT-116 and MCF-7 cell lines, suggesting that substituting the triazine core with quinazoline sulfonyl groups may enhance cytotoxicity .
- FPR Agonism: Pyridazinone derivatives () activate FPR2 with EC50 values in the nanomolar range, highlighting the importance of heterocyclic positioning for receptor specificity .
- Auxin-like Activity: WH7 (), a phenoxy-triazole acetamide, mimics auxin in Arabidopsis, indicating that ethoxy or chloro substitutions on the phenyl ring can modulate plant growth regulation .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Table 2: Impact of Substituents on Key Properties
Biological Activity
N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide, with CAS Number 459850-47-6 and a molecular weight of 320.37 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound features a triazine moiety linked to an acetamide group and an ethoxyphenyl substituent. The structural formula can be represented as:
Anticancer Activity
Recent studies have indicated that compounds containing triazine rings exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances the anticancer activity. In vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 | |
| Compound B | Jurkat | 1.98 ± 1.22 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's thiazine structure is also associated with antimicrobial properties. Studies have reported that thiazole and triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups in the structure enhances this activity by improving solubility and interaction with bacterial membranes .
Table 2: Antimicrobial Activity of Triazine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 µg/mL | |
| Compound D | S. aureus | 10 µg/mL | |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Membrane Disruption : The antimicrobial effects are likely due to disruption of bacterial cell membranes facilitated by the compound's hydrophobic regions.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study A : A clinical trial involving a related triazine derivative demonstrated a significant reduction in tumor size among participants with advanced carcinoma.
- Case Study B : Laboratory tests indicated that the compound effectively reduced bacterial load in infected tissue samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
